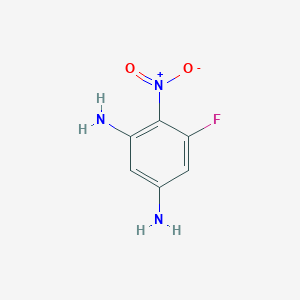

1,5-Diamino-3-fluoro-2-nitrobenzene

Description

1,5-Diamino-3-fluoro-2-nitrobenzene is a fluorinated aromatic compound featuring two amino groups at the 1- and 5-positions, a nitro group at the 2-position, and a fluorine atom at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves the reduction of nitro precursors using reagents like SnCl₂·2H₂O under reflux conditions, as demonstrated in protocols for analogous diamines . However, the compound’s instability necessitates immediate use in subsequent reactions, a critical consideration in synthetic workflows.

Properties

Molecular Formula |

C6H6FN3O2 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

5-fluoro-4-nitrobenzene-1,3-diamine |

InChI |

InChI=1S/C6H6FN3O2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H,8-9H2 |

InChI Key |

FGIHWCAVCYQVBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diamino-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions. One common method involves the nitration of 3-fluoroaniline to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or chemical reduction methods for the reduction step .

Industrial Production Methods

Industrial production of 1,5-diamino-3-fluoro-2-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as sodium borohydride.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Diamino-3-fluoro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-diamino-3-fluoro-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine and Nitro Substitutions

Key structural analogues include:

Key Observations :

- Electronic Effects: The fluorine atom in 1,5-diamino-3-fluoro-2-nitrobenzene exerts a strong electron-withdrawing effect, which polarizes the aromatic ring and influences reactivity. Comparatively, methyl-substituted analogues (e.g., 3013-27-2) exhibit reduced electrophilicity due to the electron-donating CH₃ group .

- Stability: Unlike 2-nitro-1,4-phenylenediamine (mp 134–140°C), which is stable enough for storage , the target compound’s instability under ambient conditions necessitates rapid downstream processing .

- Synthetic Utility: Iodo-substituted derivatives (e.g., 148388-74-3) are preferred for Suzuki-Miyaura couplings, whereas the amino groups in the target compound make it more suited for condensation or diazotization reactions .

Reactivity and Functional Group Comparisons

Reduction of Nitro Groups

The reduction of nitro to amino groups is a critical step in synthesizing diamines. For 1,5-diamino-3-fluoro-2-nitrobenzene, SnCl₂·2H₂O in ethanol under reflux is effective but requires strict pH control to prevent decomposition . In contrast, 2-nitro-1,4-phenylenediamine is less sensitive to reaction conditions due to its symmetrical substitution pattern .

Substitution Reactions

Fluorine atoms in the 3-position of the target compound hinder electrophilic substitution at adjacent positions, whereas methyl-substituted analogues (e.g., 79562-49-5) show higher regioselectivity in nitration or halogenation reactions .

Biological Activity

1,5-Diamino-3-fluoro-2-nitrobenzene (DFNB) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Molecular Formula : C7H8F2N4O2

Molecular Weight : 202.16 g/mol

IUPAC Name : 1,5-Diamino-3-fluoro-2-nitrobenzene

CAS Number : [B12098413]

The biological activity of DFNB is largely attributed to its nitro and amino functional groups. Nitro compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction often results in cellular damage or apoptosis.

Key Mechanisms:

- Reduction to Reactive Species : The nitro group can be reduced to form nitroso compounds, which are reactive and can bind covalently to DNA, leading to mutagenic effects.

- Enzyme Inhibition : DFNB has shown potential as an inhibitor of various enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

Biological Activities

-

Antimicrobial Activity

Nitro compounds like DFNB have been studied for their antimicrobial properties. Research indicates that they may exert bactericidal effects through the generation of reactive oxygen species (ROS) upon reduction, which can damage bacterial cell walls and DNA. -

Antitumor Activity

DFNB has been evaluated for its potential antitumor effects. Studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis through oxidative stress mechanisms. -

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is significant in managing conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various nitrobenzene derivatives, DFNB demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Antitumor Mechanism

A recent investigation into the antitumor properties of DFNB revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted the compound's ability to enhance ROS levels within cells, leading to oxidative stress and subsequent cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,5-Diamino-3-fluoro-2-nitrobenzene | Nitro and amino groups | Antimicrobial, Antitumor |

| Metronidazole | Nitroimidazole structure | Antibacterial |

| Nitrofurantoin | Furan ring with nitro group | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.